molecular formula C13H10F4IO2- B147084 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate CAS No. 126296-30-8

2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate

Cat. No. B147084
M. Wt: 402.12 g/mol
InChI Key: CYTLRNJLNMTXHP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used in the field of organic chemistry for synthesis purposes, and it has also shown potential in various scientific applications.

Mechanism Of Action

The mechanism of action of 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate is not well understood. However, it has been suggested that the compound may act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity has been exploited in the development of various biologically active molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate are not well studied. However, it has been reported to exhibit low toxicity and good stability under various conditions. These properties make it an attractive compound for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

The advantages of using 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate in laboratory experiments include its high reactivity, low toxicity, and good stability. However, its limited solubility in water and some organic solvents can be a limitation.

Future Directions

There are several future directions for research on 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate. Firstly, further studies are needed to understand its mechanism of action and its potential as a building block in the synthesis of biologically active molecules. Secondly, its use in the development of new materials, such as liquid crystals and polymers, can be explored further. Lastly, its potential as a tool for chemical biology research can also be investigated.
Conclusion:
In conclusion, 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate is a unique chemical compound that has shown potential in various scientific research applications. Its high reactivity, low toxicity, and good stability make it an attractive compound for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and its potential in drug discovery, material science, and chemical biology research.

Synthesis Methods

The synthesis of 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate involves the reaction between 2,3,5,6-tetrafluorophenol and 3,3-dimethyl-1-bromo-5-iodo-4-penten-1-one in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using chromatography techniques to obtain the desired compound.

Scientific Research Applications

2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate has been used in various scientific research applications, including drug discovery, medicinal chemistry, and material science. It has shown potential as a building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents. Additionally, it has been used in the development of new materials, such as liquid crystals and polymers.

properties

CAS RN

126296-30-8

Product Name

2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate

Molecular Formula

C13H10F4IO2-

Molecular Weight

402.12 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) (E)-5-iodo-3,3-dimethylpent-4-enoate

InChI

InChI=1S/C13H11F4IO2/c1-13(2,3-4-18)6-9(19)20-12-10(16)7(14)5-8(15)11(12)17/h3-5H,6H2,1-2H3/b4-3+

InChI Key

CYTLRNJLNMTXHP-UHFFFAOYSA-M

Isomeric SMILES

CC(C)(CC(=O)OC1=C(C(=CC(=C1F)F)F)F)/C=C/I

SMILES

CC(C)(CC(=O)OC1=C(C(=CC(=C1F)F)F)F)C=CI

Canonical SMILES

CC(C)(CC(=O)OC1=C(C(=CC(=C1F)F)F)F)C=CI

synonyms

2,3,5,6-tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate
2,3,5,6-TFDIP

Origin of Product

United States

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